Cas no 26250-87-3 ((S)-3-Amino-4-phenylbutanoic acid)

(S)-3-Amino-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-3-Amino-4-phenylbutanoic acid

- H-β-HoPhe-OH

- Benzenebutanoicacid, b-amino-, (bS)-

- L-B-HOMOPHENYLALANINE

- (S)-3-AMINO-4-PHENYL-BUTYRIC ACID

- 3(S)-amino-4-phenylbutyric acid

- 3-amino-4-phenylbutyric acid

- AC1MC56D

- A-HoPhe-OH

- AmbotzHAA8550

- ANW-68577

- CTK7D0981

- SureCN287736

- (S)-beta-Aminobenzenebutanoic acid

- L-3-Amino-4-phenylbutyric acid

- (betaS)-beta-Aminobenzenebutanoic acid

- A-Homophenylalanine, HPLC 98%

- 26250-87-3

- A877293

- 3FB

- CS-0036819

- MFCD03428441

- DS-17211

- SCHEMBL287736

- CHEBI:181960

- H-

- AKOS006282081

- Benzenebutanoic acid, beta-amino-, (betaS)-

- beta-homophenylalanine

- Q27453777

- H-a degrees (3/4)-HoPhe-OH

- FD10310

- L-beta-Homophenylalanine

- H-beta-HoPhe-OH

- L-

- EN300-729568

- (s)-3-amino-4-phenylbutyric acid

- J-800380

- OFVBLKINTLPEGH-VIFPVBQESA-N

- (3S)-3-amino-4-phenylbutanoic acid

- DTXSID30375819

- H-Phe-(C#CH2)OH

- L-beta-Homophenylalanine, HPLC 98%

-

- MDL: MFCD03428441

- インチ: InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

- InChIKey: OFVBLKINTLPEGH-VIFPVBQESA-N

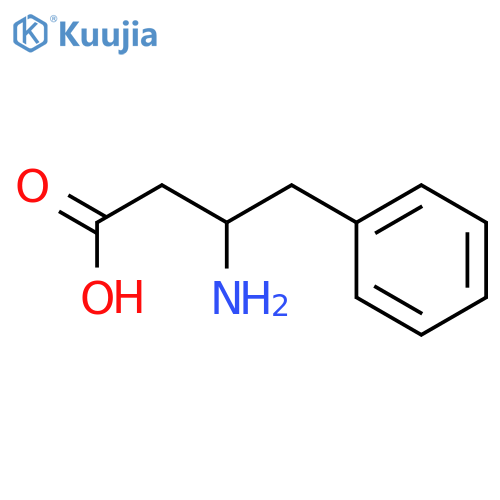

- ほほえんだ: O=C(O)C[C@@H](N)CC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 179.094628657g/mol

- どういたいしつりょう: 179.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

じっけんとくせい

- 密度みつど: 1.164

- ゆうかいてん: 207 ºC

- ふってん: 324.8°C at 760 mmHg

(S)-3-Amino-4-phenylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107459-1g |

(S)-3-Amino-4-phenylbutanoic acid |

26250-87-3 | 97% | 1g |

¥842 | 2023-04-14 | |

| eNovation Chemicals LLC | D953521-5g |

Benzenebutanoic acid, ß-amino-, (ßS)- |

26250-87-3 | 97% | 5g |

$345 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZK574-1g |

(S)-3-Amino-4-phenylbutanoic acid |

26250-87-3 | 97% | 1g |

784.0CNY | 2021-07-12 | |

| abcr | AB483286-250 mg |

L-beta-Homophenylalanine; . |

26250-87-3 | 250MG |

€117.60 | 2023-04-20 | ||

| Chemenu | CM192335-1g |

(3S)-3-amino-4-phenylbutanoic acid |

26250-87-3 | 95% | 1g |

$102 | 2021-06-09 | |

| Chemenu | CM192335-5g |

(3S)-3-amino-4-phenylbutanoic acid |

26250-87-3 | 95% | 5g |

$262 | 2021-06-09 | |

| Chemenu | CM192335-10g |

(3S)-3-amino-4-phenylbutanoic acid |

26250-87-3 | 95% | 10g |

$383 | 2021-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18420-5g |

H-β-HoPhe-OH |

26250-87-3 | 97% | 5g |

¥2300.0 | 2023-09-07 | |

| abcr | AB483286-1 g |

L-beta-Homophenylalanine; . |

26250-87-3 | 1g |

€198.10 | 2023-04-20 | ||

| Enamine | EN300-729568-0.1g |

(3S)-3-amino-4-phenylbutanoic acid |

26250-87-3 | 0.1g |

$55.0 | 2023-05-31 |

(S)-3-Amino-4-phenylbutanoic acid 関連文献

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

(S)-3-Amino-4-phenylbutanoic acidに関する追加情報

Comprehensive Overview of (S)-3-Amino-4-phenylbutanoic acid (CAS No. 26250-87-3): Properties, Applications, and Research Insights

(S)-3-Amino-4-phenylbutanoic acid (CAS No. 26250-87-3) is a chiral non-proteinogenic amino acid derivative with significant relevance in pharmaceutical and biochemical research. This compound, also referred to as (S)-APBA, features a phenyl group and an amino acid backbone, making it a versatile building block for drug discovery and peptide synthesis. Its enantiomeric purity and structural uniqueness have garnered attention in the development of neuromodulators, enzyme inhibitors, and bioactive molecules.

In recent years, the demand for chiral intermediates like (S)-3-Amino-4-phenylbutanoic acid has surged due to their critical role in asymmetric synthesis and medicinal chemistry. Researchers are particularly interested in its potential applications for neurodegenerative disease therapeutics, given its structural similarity to neurotransmitters such as GABA (γ-aminobutyric acid). This aligns with the growing public interest in brain health supplements and cognitive enhancers, topics frequently searched in Google Scholar and PubMed.

The synthesis of CAS No. 26250-87-3 typically involves stereoselective methods, including enzymatic resolution or catalytic asymmetric hydrogenation. Its high optical purity (>98% ee) is crucial for applications in peptide-based drug design, where even minor enantiomeric impurities can alter biological activity. This precision has made it a subject of patent filings and academic publications, especially in journals focusing on organic chemistry and pharmacology.

From a commercial perspective, (S)-APBA is supplied by specialty chemical manufacturers under strict quality control protocols. Its pricing reflects the complexity of its chiral synthesis, often cited in market reports on fine chemicals. Notably, the compound’s stability under physiological pH conditions enhances its utility in in vivo studies, a feature highlighted in research forums and scientific blogs.

Emerging trends link (S)-3-Amino-4-phenylbutanoic acid to metabolic engineering and biocatalysis, addressing the sustainability concerns prevalent in the chemical industry. Discussions on Reddit chemistry threads and LinkedIn groups often explore its green synthesis alternatives, resonating with the global push for eco-friendly pharmaceuticals. Furthermore, its low toxicity profile (as per Material Safety Data Sheets) makes it a preferred choice for preclinical trials.

In summary, CAS No. 26250-87-3 represents a nexus of chemical innovation and therapeutic potential. Its applications span from drug development to biochemical tools, with ongoing studies exploring its role in personalized medicine. As interest in targeted therapies grows, this compound’s relevance is poised to expand, solidifying its position in both academic curricula and industrial pipelines.

26250-87-3 ((S)-3-Amino-4-phenylbutanoic acid) 関連製品

- 3646-50-2(DL-3-Amino-3-phenylpropionic acid)

- 13921-90-9((βR)-β-Aminobenzenepropanoic Acid)

- 15099-85-1(3-Amino-4-phenylbutanoic acid)

- 614-19-7(DL-β-Phenylalanine)

- 40856-44-8((3S)-3-amino-3-phenylpropanoic acid)

- 91247-38-0(3-Amino-5-phenylpentanoic acid)

- 1234918-81-0(7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide)

- 2228583-89-7(tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate)

- 337535-94-1(6-Bromo-N-methylpicolinamide)

- 951625-05-1(Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate)